In-Depth Technical Guide: 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid
In-Depth Technical Guide: 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid
CAS Number: 64172-98-1
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid is a pivotal chiral building block in the landscape of modern medicinal chemistry. Its rigid piperazine core, coupled with the versatile benzyloxycarbonyl (Cbz) protecting group, makes it an invaluable intermediate in the synthesis of complex, high-value pharmaceutical agents. This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, a representative synthetic approach, and its significant applications in the development of therapeutics targeting neurodegenerative diseases and inflammatory conditions. Particular focus is given to the biological pathways influenced by the downstream products derived from this key intermediate.
Chemical and Physical Properties
The physicochemical properties of 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid are summarized in the table below. This data is essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₆N₂O₄ | [1] |
| Molecular Weight | 264.28 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 222-228°C | [1] |
| Boiling Point | 465.1 ± 45.0 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [1] |
| Purity | Typically ≥95% | [2] |
| Storage Temperature | 2-8°C, Keep in dark place, inert atmosphere | [2] |
Synonyms: 4-cbz-2-piperazinecarboxylic acid, 4-[(benzyloxy)carbonyl]-2-piperazinecarboxylic acid, N-Cbz-piperazine-2-carboxylic acid[1][3].
Synthesis and Characterization
Representative Synthetic Protocol
The synthesis would likely involve the selective N-protection of piperazine-2-carboxylic acid at the 4-position using benzyl chloroformate under basic conditions.
Reaction: Piperazine-2-carboxylic acid + Benzyl Chloroformate → 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid
Materials:
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Piperazine-2-carboxylic acid
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Benzyl chloroformate (Cbz-Cl)
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A suitable base (e.g., sodium bicarbonate, triethylamine)
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A suitable solvent system (e.g., dioxane/water, dichloromethane)
Procedure (Hypothetical):
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Piperazine-2-carboxylic acid is dissolved in an appropriate solvent system (e.g., a mixture of dioxane and water).
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The solution is cooled in an ice bath to 0-5°C.
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A base, such as sodium bicarbonate, is added to the solution to neutralize the forthcoming hydrochloric acid byproduct.
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Benzyl chloroformate is added dropwise to the stirred solution while maintaining the low temperature.
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The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS).
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Upon completion, the product is isolated through extraction and purified, typically by recrystallization, to yield the final product.
Characterization Data
The identity and purity of 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid are typically confirmed using a suite of analytical techniques. While raw spectral data is not publicly available, the expected characterization data is outlined below.
| Analytical Technique | Expected Data |
| ¹H NMR (Proton NMR) | Signals corresponding to the protons of the benzyl group (aromatic region), the methylene protons of the benzyloxy group, and the protons of the piperazine ring. The chemical shifts and multiplicities would confirm the structure. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift[4]. |
| ¹³C NMR (Carbon NMR) | Resonances for the carbonyl carbons of the carbamate and carboxylic acid, the aromatic carbons of the benzyl group, the methylene carbon of the benzyloxy group, and the carbons of the piperazine ring[4]. |
| HPLC (High-Performance Liquid Chromatography) | A single major peak indicating the purity of the compound, with the retention time being specific to the analytical method used (column, mobile phase, flow rate)[1]. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the compound's molecular weight (e.g., [M+H]⁺ at m/z 265.12) would confirm its identity. |
Applications in Drug Development
4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid is a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting enzymes involved in neurological and inflammatory disorders[1]. Its utility lies in providing a rigid scaffold with a defined stereocenter and an amine that can be deprotected for further functionalization.
General Synthetic Workflow
The use of this intermediate in a multi-step synthesis typically follows a logical progression of reactions, such as amide bond formation followed by deprotection of the Cbz group.
Targeting Neurological Disorders: Cholinesterase Inhibition
Derivatives of piperazine-2-carboxylic acid have been synthesized and investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) for the treatment of Alzheimer's disease[5]. The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function.
Acetylcholinesterase Inhibition Pathway:
The inhibition of AChE and BChE by drugs derived from 4-((benzyloxy)carbonyl)piperazine-2-carboxylic acid leads to an increase in acetylcholine levels, thereby enhancing cholinergic neurotransmission and potentially improving cognitive symptoms in Alzheimer's disease[5].
Targeting Inflammatory Conditions: Soluble Epoxide Hydrolase Inhibition
Piperazine derivatives are also being explored as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory lipid mediators called epoxyeicosatrienoic acids (EETs). By inhibiting sEH, the levels of EETs are increased, which can lead to reduced inflammation, pain, and blood pressure.
Soluble Epoxide Hydrolase Signaling Pathway:
By inhibiting sEH, drugs synthesized from 4-((benzyloxy)carbonyl)piperazine-2-carboxylic acid can potentiate the beneficial effects of EETs, offering a promising therapeutic strategy for a range of cardiovascular and inflammatory diseases.
Safety and Handling
4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid is a chemical intermediate and should be handled with appropriate safety precautions in a laboratory setting.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2].
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[2].
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Handling: Use in a well-ventilated area, avoid contact with skin and eyes, and prevent dust formation. Avoid contact with strong oxidizing agents and strong acids[1].
Conclusion
4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid is a fundamentally important building block for the synthesis of advanced pharmaceutical compounds. Its well-defined structure and versatile reactivity allow for its incorporation into a variety of drug candidates, particularly those aimed at treating complex diseases such as Alzheimer's and inflammatory conditions. The continued exploration of derivatives from this intermediate is a promising avenue for the discovery of novel therapeutics. This guide provides a foundational understanding for researchers and drug development professionals working with this key molecule.
References
- 1. biosynce.com [biosynce.com]
- 2. 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid | 64172-98-1 [sigmaaldrich.com]
- 3. myneni.princeton.edu [myneni.princeton.edu]
- 4. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
